molecular formula C5H6BF2NO3 B1451409 2,6-Difluoropyridine-3-boronic acid hydrate CAS No. 1072952-27-2

2,6-Difluoropyridine-3-boronic acid hydrate

Cat. No. B1451409
M. Wt: 176.92 g/mol
InChI Key: UROAWUNJFURWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoropyridine-3-boronic acid hydrate is a compound with the empirical formula C5H6BF2NO3 and a molecular weight of 176.91 . It is extensively utilized in the biomedical sector, particularly in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .


Synthesis Analysis

The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. Initially, n-butyllithium is added to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. After stirring for 15 minutes, trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by the addition of HCl and H2O. After customary work-up, 2,6-difluoropyridine-3-boronic acid is obtained.


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridine-3-boronic acid hydrate can be represented by the SMILES string O.OB(O)c1ccc(F)nc1F . The InChI representation is 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 .


Physical And Chemical Properties Analysis

2,6-Difluoropyridine-3-boronic acid hydrate is a solid compound . It should be stored at 2-8°C . The compound should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .

Scientific Research Applications

2,6-Difluoropyridine-3-boronic acid hydrate is a chemical compound with the empirical formula C5H6BF2NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

One specific application of boronic acids is in the field of biochemical tools . They can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems . Boronic acids also play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .

  • Sensing Applications

    • Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, are increasingly utilized in diverse areas of research .
    • They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
  • Biochemical Tools

    • Boronic acids can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems .
    • They play a crucial role in carbohydrate chemistry and glycobiology, especially in the areas of analysis, separation, protection, and activation .
  • Pharmaceutical Drug Advancement

    • 2,6-Difluoropyridine-3-boronic acid hydrate is extensively utilized in the biomedical sector .
    • Its application is particularly prevalent in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
  • Synthesis of Herbicides and Insecticides

    • Fluorinated pyridines, which could potentially include 2,6-Difluoropyridine-3-boronic acid hydrate, have been used as starting materials for the synthesis of some herbicides and insecticides .
  • Preparation of Benzopyranone Derivatives

    • This compound can be used as a reactant for the preparation of benzopyranone derivatives .
    • These derivatives are known to be positive GABAA receptor modulators .
  • Preparation of Pyrazine Derivatives

    • It can also be used in the preparation of pyrazine derivatives .
    • These derivatives are known to be orally active corticotropin-releasing factor-1 receptor antagonists .
  • Microwave-Enhanced Synthesis of Trisubstituted Pyridazines

    • This compound can be used in the microwave-enhanced synthesis of trisubstituted pyridazines .
  • Suzuki–Miyaura Coupling

    • Boronic acids, including 2,6-Difluoropyridine-3-boronic acid hydrate, can be used in Suzuki–Miyaura coupling .
    • This is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing. If ingested, the mouth should be cleaned with water and the victim should drink plenty of water .

Future Directions

As a pivotal compound in the biomedical sector, 2,6-Difluoropyridine-3-boronic acid hydrate has a promising future in pharmaceutical drug advancement and therapeutic interventions. Its unique molecular arrangement allows it to selectively target biological receptors and enzymes, making it a valuable tool in managing various ailments .

properties

IUPAC Name

(2,6-difluoropyridin-3-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROAWUNJFURWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)F)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660304
Record name (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine-3-boronic acid hydrate

CAS RN

1072952-27-2
Record name Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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